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Compound of Interest

Compound Name: PI3K/mTOR Inhibitor-2

CAS No.: 1848242-58-9

Cat. No.: B608691

Get Quote

Executive Summary
This guide provides a technical comparison between PI3K/mTOR Inhibitor-2 (a potent,

synthetic dual inhibitor) and Wortmannin (a classic, fungal-derived covalent PI3K inhibitor).

While Wortmannin served as the foundational tool for elucidating phosphoinositide 3-kinase

(PI3K) signaling, its chemical instability and lack of potency against mTOR limit its utility in

modern dual-target studies. In contrast, PI3K/mTOR Inhibitor-2 offers nanomolar potency

against both kinase families with superior chemical stability, making it the preferred reagent for

investigating the PI3K/Akt/mTOR axis without the confounding variables of rapid degradation.
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Feature PI3K/mTOR Inhibitor-2 Wortmannin

CAS Number 1848242-58-9 19545-26-7

Class Synthetic Small Molecule
Fungal Metabolite

(Furanosteroid)

Molecular Weight 478.86 g/mol 428.43 g/mol

Solubility DMSO (≥ 96 mg/mL)
DMSO, Ethanol (Unstable in

aqueous media)

Mechanism of Action[2]
Wortmannin (Irreversible): Acts as a covalent inhibitor.[1][2][3] It attacks the conserved lysine

residue (Lys802 in PI3K

) in the ATP-binding pocket of the PI3K catalytic subunit. This irreversible binding leads to
permanent inactivation of the enzyme. However, its furan ring is highly susceptible to
nucleophilic attack, causing rapid degradation in cell culture media (half-life

10 minutes).

PI3K/mTOR Inhibitor-2 (Reversible/ATP-Competitive): Functions as a potent, reversible

ATP-competitive inhibitor. It occupies the ATP-binding cleft of both PI3K isoforms and the

mTOR kinase domain (mTORC1 and mTORC2), preventing phosphorylation of downstream

effectors like Akt and S6K.

Comparative IC50 Data Analysis
The following data highlights the "Dual Inhibition" advantage of Inhibitor-2. While Wortmannin is

equipotent against PI3K isoforms, it fails to inhibit mTOR at physiologically relevant

concentrations, requiring toxic micromolar levels to achieve what Inhibitor-2 achieves at single-

digit nanomolar levels.

Table 1: Kinase Selectivity Profile (IC50)
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Target Kinase
PI3K/mTOR
Inhibitor-2 [1, 2]

Wortmannin [3, 4]
Fold Difference
(Potency)

PI3K 3.4 nM ~3 - 5 nM Comparable

PI3K 34 nM ~4 - 5 nM
Wortmannin is ~7x

more potent

PI3K 1 nM ~5 nM
Inhibitor-2 is ~5x more

potent

PI3K 16 nM ~4 - 5 nM
Wortmannin is ~3x

more potent

mTOR 4.7 nM > 200 nM*
Inhibitor-2 is >40x

more potent

*Note: Wortmannin is generally considered a poor mTOR inhibitor. High concentrations (

M range) are often required to observe non-specific mTOR inhibition, which introduces off-
target toxicity.

Key Takeaway
PI3K/mTOR Inhibitor-2 is the superior choice for studies requiring simultaneous blockade of

the entire signaling axis. Using Wortmannin to inhibit mTOR is experimentally unsound due to

the high concentrations required, which likely inhibit other kinases (e.g., DNA-PK, MLCK,

MAPK).

Signaling Pathway Visualization
The following diagram illustrates the PI3K/Akt/mTOR cascade and the distinct intervention

points of both inhibitors.[4]
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Caption: Schematic of the PI3K/Akt/mTOR pathway showing the dual-node blockade by

Inhibitor-2 versus the single-node, covalent blockade by Wortmannin.

Experimental Protocols
Handling & Stability (Critical)

Wortmannin: Must be stored at -20°C in DMSO. CRITICAL: Do not store diluted working

solutions. In aqueous tissue culture media (pH 7.4), Wortmannin degrades with a half-life of

10 minutes.[2] For long-term inhibition (e.g., 24h), the media must be replenished with fresh
inhibitor every 2-4 hours.

PI3K/mTOR Inhibitor-2: Stable in DMSO.[5] Working solutions in media are stable for

standard incubation periods (24-72h).

In Vitro Kinase Assay (IC50 Determination)
This protocol describes a radiometric or fluorescence-based assay (e.g., ADP-Glo) to validate

the IC50 values cited above.

Reagents:

Recombinant PI3K

or mTOR enzyme.

Substrate: PIP2:PS lipid vesicles (for PI3K) or purified S6K substrate (for mTOR).

ATP (at

concentration for the specific kinase).

Assay Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl

, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS.

Workflow Visualization:
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Caption: Step-by-step workflow for determining kinase inhibitory potency (IC50).

Step-by-Step Procedure:

Preparation: Prepare 3-fold serial dilutions of Inhibitor-2 and Wortmannin in 100% DMSO

(start at 10

M down to 0.1 nM).

Enzyme Loading: Add 4

L of kinase (PI3K or mTOR) in Assay Buffer to a 384-well white plate.

Inhibitor Addition: Transfer 1

L of diluted inhibitor to the wells. Incubate for 15 minutes at Room Temperature (RT). Note:
For Wortmannin, ensure immediate use after dilution.

Reaction Initiation: Add 5

L of ATP/Substrate mix.

Incubation: Shake plate for 1 minute, then incubate for 60 minutes at RT.

Detection: Add detection reagent (e.g., ADP-Glo reagent) to stop the reaction and deplete

remaining ATP. Incubate 40 mins. Add Kinase Detection Reagent to convert ADP to

Luciferase signal.

Analysis: Measure luminescence. Plot Relative Light Units (RLU) vs. Log[Inhibitor]. Fit using

a 4-parameter logistic equation to derive IC50.

Conclusion & Recommendations
Use PI3K/mTOR Inhibitor-2 when:
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You require sustained inhibition over long time courses (e.g., cell proliferation assays

>24h).

You need to block the entire pathway (PI3K and mTORC1/2) to prevent feedback loop

activation (e.g., S6K

IRS1 feedback).

You require a clean, specific tool with validated nanomolar potency against mTOR.

Use Wortmannin when:

You are replicating historical data.

You specifically require irreversible covalent modification of the PI3K active site.

Short-term inhibition (<1 hour) is sufficient, and cost is a primary constraint.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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